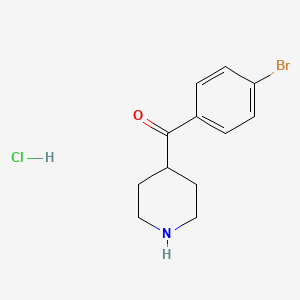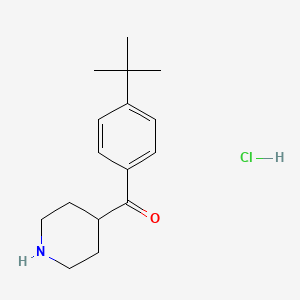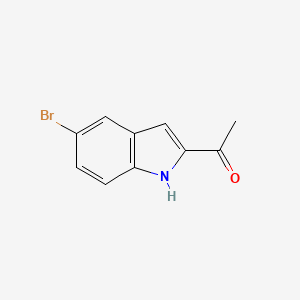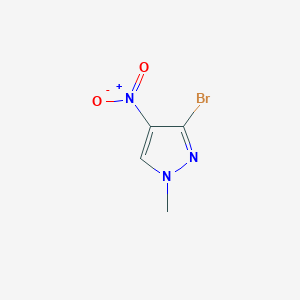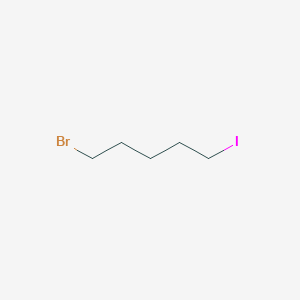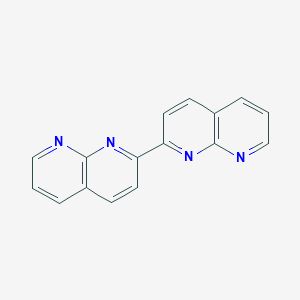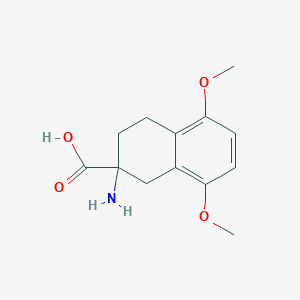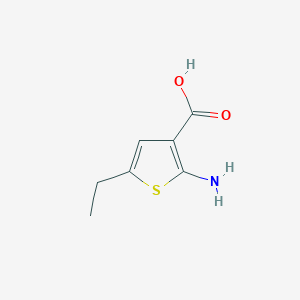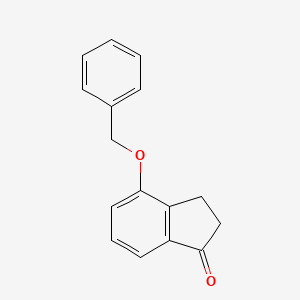
4-(苄氧基)-2,3-二氢-1H-茚-1-酮
描述
The compound 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one is a chemical of interest in various fields of research due to its potential applications and structural properties. While the provided data does not directly discuss this compound, it does provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be informative for a comprehensive analysis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of 4-(benzyloxy)-1H-indazole, which was achieved through a five-step reaction process with a total yield of 76.3% . Similarly, the synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones was described, providing insights into the reactivity of these compounds . These methods could potentially be adapted for the synthesis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one has been characterized using various techniques such as single-crystal X-ray crystallography, NMR spectroscopy, and DFT calculations . For instance, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was elucidated, revealing a 2-D and 3-D supramolecular framework . These techniques could be applied to determine the molecular structure of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one and understand its conformation and stability.
Chemical Reactions Analysis
The reactivity and chemical behavior of similar compounds have been explored, such as the synthesis of various derivatives and the investigation of their olfactory properties . The study of 3,4-dihydro-1,4-benzoxazin-2-ones provided considerations regarding their reactivity, which could be relevant for understanding the chemical reactions that 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic methods and theoretical calculations. For example, the electronic transitions and spectral features of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime were performed by TD-DFT calculations . The noncovalent supramolecular interactions and the role of substitution in stabilizing the 3D structures of 3-benzylchroman-4-ones were quantified using Hirshfeld surface analysis . These analyses provide a foundation for predicting the properties of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-one.
科学研究应用
合成和生物活性研究
4-(苄氧基)-2,3-二氢-1H-茚-1-酮已用于合成具有潜在生物活性的新化合物。例如,其衍生物已被研究其细胞毒性和肿瘤特异性,以及它们作为碳酸酐酶抑制剂的潜力。这些研究突出了其在抗肿瘤活性研究和药物化学发展中的相关性 (Gul 等人,2016)。
抗生素的合成研究
该化合物还参与了抗生素的合成,例如金霉素。该合成涉及关键步骤,如 Diels-Alder 反应,突出了其在创建抗生素开发必不可少的复杂分子结构中的重要性 (Kitani 等人,2002)。
生物催化合成
已经探索了使用 4-(苄氧基)-2,3-二氢-1H-茚-1-酮的创新合成方法,用于各种化合物的环保生产。一项研究提出了一种一锅法生物催化合成喹喔啉酮和苯并恶嗪酮,使用该化合物作为关键成分。该方法强调了该化合物在可持续和绿色化学应用中的作用 (Petronijević 等人,2017)。
药物中间体
该化合物在活性药物中间体 (API) 的合成中起着重要作用。一个例子是它在 Ifenprodil 和 Buphenine 生产中的应用,其中它的合成涉及先进的催化技术。这证明了它在制药工业中的重要性 (Yadav 和 Sowbna,2012)。
配位化合物中的发光特性
研究表明,4-(苄氧基)-2,3-二氢-1H-茚-1-酮衍生物可以显着影响镧系元素配位化合物的发光特性。这方面在材料科学和光学应用中至关重要 (Sivakumar 等人,2010)。
安全和危害
属性
IUPAC Name |
4-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDWAGEQXIWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545102 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
86045-82-1 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

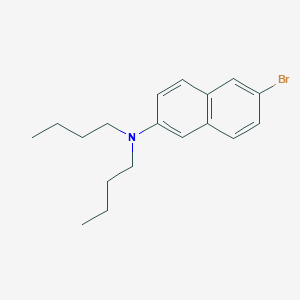
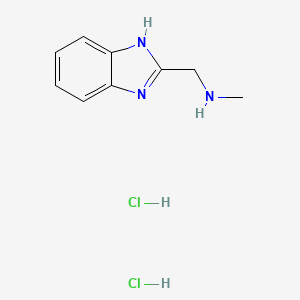
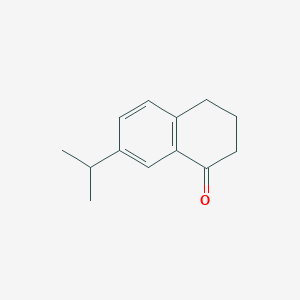
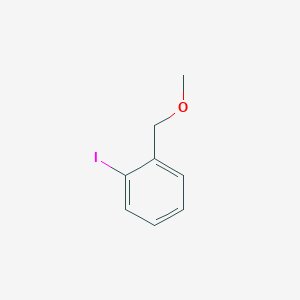
![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)
